molecular formula C9H8Cl2N2O B1436415 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride CAS No. 2060034-33-3

2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

Cat. No. B1436415
CAS RN: 2060034-33-3
M. Wt: 231.08 g/mol
InChI Key: BWTKPHOADRDHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride (2-CMOP-HCl) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 236.6 g/mol, and is soluble in both water and organic solvents. 2-CMOP-HCl has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been studied for its potential applications in biochemistry and physiology, and in the field of drug development.

Scientific Research Applications

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

This compound is utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are sensitive to Zn^2+ ions and serve as contrast agents in MRI scans . The ability to respond to specific ions makes them valuable for targeted imaging and diagnosis.

Alkylation Reagent in Organic Synthesis

It serves as a reagent in base-catalyzed alkylation reactions. For instance, it’s used in the alkylation of p-tert-butylcalix 6arene and p-tert-butylcalix5arene in DMF (Dimethylformamide), which are molecules of interest in creating complex organic structures .

Peptide Synthesis and Modification

The compound finds application in peptide synthesis, particularly as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of peptides .

properties

IUPAC Name

4-(chloromethyl)-2-pyridin-2-yl-1,3-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O.ClH/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTKPHOADRDHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CO2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
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2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
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2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

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